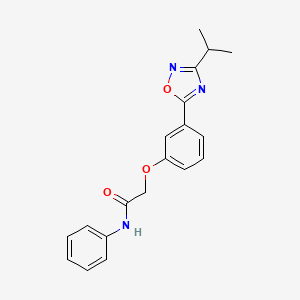
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide, also known as NHTPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals, resulting in the analgesic effect.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of endorphins, which are natural painkillers produced by the body. Additionally, N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity towards the mu-opioid receptors. This makes it a useful tool for studying the mechanisms of pain and developing new pain medications. However, one of the limitations is the potential for addiction and abuse, which can affect the interpretation of results.
将来の方向性
There are several future directions for the study of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide. One of the significant areas of research is the development of new pain medications based on N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide's mechanism of action. Additionally, further research is needed to investigate the potential of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in the treatment of inflammatory conditions and other diseases. Finally, the potential for addiction and abuse needs to be further studied to ensure the safe use of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in clinical settings.
Conclusion
In conclusion, N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide is a chemical compound that has significant potential in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic properties make it a promising candidate for the development of new pain medications and the treatment of inflammatory conditions. However, the potential for addiction and abuse needs to be further studied to ensure the safe use of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in clinical settings.
合成法
The synthesis of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with tosyl chloride in the presence of triethylamine. The resulting tosylate is then reacted with 3-hydroxypropylamine to yield N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide. The purity of the compound can be achieved through recrystallization.
科学的研究の応用
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant areas of research is its potential as an analgesic agent. N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit significant analgesic effects in animal models, making it a promising candidate for the development of new pain medications.
特性
IUPAC Name |
N-(3-hydroxypropyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-3-5-15(6-4-13)23(21,22)18-10-7-14(8-11-18)16(20)17-9-2-12-19/h3-6,14,19H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOJIIGNMBVHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


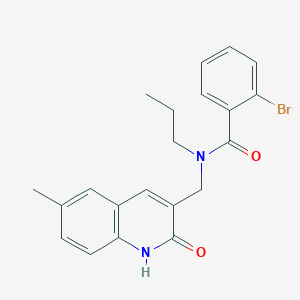
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)


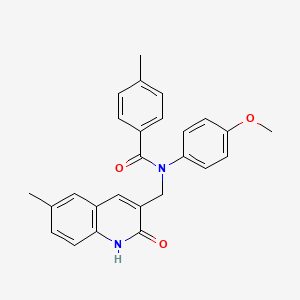
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)

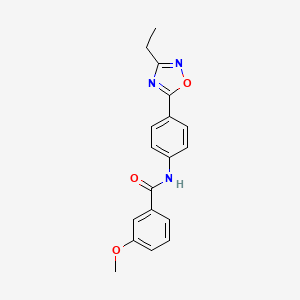
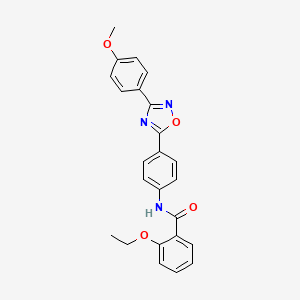
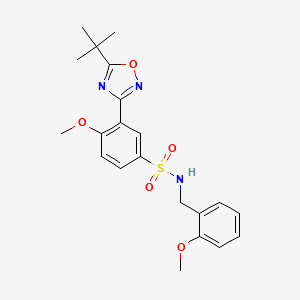

![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
